molecular formula C10H12N2O B8208112 5-Ethynyl-1-(oxan-2-yl)pyrazole

5-Ethynyl-1-(oxan-2-yl)pyrazole

Cat. No.: B8208112
M. Wt: 176.21 g/mol
InChI Key: GMPVNNNLECUOBO-UHFFFAOYSA-N
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Description

5-Ethynyl-1-(oxan-2-yl)pyrazole is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It belongs to the class of pyrazole derivatives, which are recognized in medicinal chemistry as privileged N-heterocycles with immense therapeutic potential . The core structural features of this compound include a pyrazole ring substituted with an ethynyl group at the 5-position and a tetrahydropyran (oxane) ring at the 1-nitrogen position. This combination makes it a versatile intermediate for synthetic manipulations and the development of novel bioactive molecules . The incorporation of a pyrazole nucleus is a common strategy to develop new drug-like molecules with diverse bioactivities, such as anti-cancer, anti-inflammatory, anti-diabetic, and anti-bacterial properties . Pyrazole derivatives have demonstrated remarkable antioxidative activity, strongly inhibiting superoxide anion production, lipid peroxidation, and NADPH oxidase activity . Furthermore, certain pyrazole-based compounds show interesting anticancer activity, with the ability to inhibit the proliferation of both solid tumor and leukemia cell lines . The ethynyl group, in particular, serves as a valuable handle for further chemical transformations via metal-catalyzed coupling reactions, such as the Sonogashira reaction, enabling the construction of more complex molecular architectures for applications in material science and pharmaceutical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-ethynyl-1-(oxan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-9-6-7-11-12(9)10-5-3-4-8-13-10/h1,6-7,10H,3-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPVNNNLECUOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=NN1C2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-1-(oxan-2-yl)pyrazole typically involves the reaction of a pyrazole derivative with an ethynylating agent under controlled conditions.

Industrial Production Methods

Industrial production of 5-Ethynyl-1-(oxan-2-yl)pyrazole may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-1-(oxan-2-yl)pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethynyl-1-(oxan-2-yl)pyrazole has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethynyl-1-(oxan-2-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The ethynyl group can participate in covalent bonding with target proteins, while the pyrazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Antiviral Activity (Pyrazole Amide Analogs)

In pyrazole amide derivatives (e.g., compounds 3a–3p ), substituents on the phenyl ring significantly influence antiviral activity against tobacco mosaic virus (TMV). Electron-withdrawing groups (EWGs) at the para-position, such as fluorine (3p) or chlorine (3h), enhance activity compared to electron-donating groups (EDGs) like methoxy (3k) . For example:

  • 3p (para-F): 85% inhibition at 0.1 µM
  • 3k (para-OCH₃): <20% inhibition at 0.1 µM

In contrast, 5-Ethynyl-1-(oxan-2-yl)pyrazole lacks a phenyl ring but incorporates an ethynyl group, which is a stronger EWG than halogens.

FGFR1 Enzymatic Inhibition (Pyrrolopyrazine Analogs)

In pyrrolo[2,3-b]pyrazines (e.g., compounds 11–27 ), replacing the benzene group with saturated rings (cyclopentane, cyclohexane) reduced FGFR1 inhibition by >50%, emphasizing the importance of aromatic π-stacking . Modifications at the methyl pyrazole position (e.g., acyl or phenyl groups) also showed mixed results:

Compound Substituent FGFR1 IC₅₀ (nM)
17 Nitrobenzene 85
25 1-(Pyrazolyl)propan-2-one 45
27 Phenylmethanol 113

Steric vs. Electronic Influences

  • Steric Effects : In FGFR1 inhibitors, bulky substituents (e.g., propionyl in 22 ) reduced activity, while compact groups (e.g., acetyl in 21 ) were tolerated . The oxane group in 5-Ethynyl-1-(oxan-2-yl)pyrazole introduces moderate steric bulk, which may optimize binding pocket occupancy compared to bulkier cycloalkanes.
  • Electronic Effects : Antiviral pyrazoles prioritize EWGs for enhanced activity , whereas FGFR1 inhibitors depend less on electronic properties and more on steric fit . The ethynyl group’s strong electron-withdrawing nature could favor antiviral applications but may require tuning for kinase targets.

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